2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Macrophage Migration Inhibitory Factor MIF inhibitor oxadiazole isosterism

2-Ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1798019-22-3) is a synthetic small molecule (MW 406.46 g/mol) classified as a heteroaryl-substituted nicotinamide derivative. Its structure combines a 2-ethoxy nicotinamide core with a 1,2,4-oxadiazole linker and a thiophene terminus via a methylene bridge to a central phenyl ring.

Molecular Formula C21H18N4O3S
Molecular Weight 406.46
CAS No. 1798019-22-3
Cat. No. B2821946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
CAS1798019-22-3
Molecular FormulaC21H18N4O3S
Molecular Weight406.46
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C21H18N4O3S/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-28-18)17-10-6-12-29-17/h3-12H,2,13H2,1H3,(H,23,26)
InChIKeyUQPJLCYAPFIXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1798019-22-3): Procurement-Relevant Structural and Physicochemical Profile


2-Ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1798019-22-3) is a synthetic small molecule (MW 406.46 g/mol) classified as a heteroaryl-substituted nicotinamide derivative. Its structure combines a 2-ethoxy nicotinamide core with a 1,2,4-oxadiazole linker and a thiophene terminus via a methylene bridge to a central phenyl ring [1]. The 1,2,4-oxadiazole moiety serves as a bioisostere for amide and ester functionalities, potentially enhancing metabolic stability while the ethoxy substituent on the pyridine ring modulates lipophilicity and solubility [2]. This compound is primarily sourced as a research chemical for drug discovery and chemical biology applications.

Why Generic Oxadiazole-Nicotinamide Analogs Cannot Substitute for CAS 1798019-22-3 in Focused Lead Optimization


In the context of drug discovery, subtle structural variations within the oxadiazole-nicotinamide class profoundly affect target engagement, selectivity, and pharmacokinetic profiles. Interchanging 1,2,4-oxadiazoles with their 1,3,4-isomers, or modifying the ethoxy group on the nicotinamide ring, can abrogate binding affinity or drastically alter physicochemical properties . The specific combination of the 2-ethoxy pyridine, the 1,2,4-oxadiazole bridge, and the 2-thiophene terminus in CAS 1798019-22-3 represents a unique chemical space designed for specific target interactions, making generic substitution a high-risk strategy for replicating biological outcomes in lead optimization campaigns. The absence of direct comparative data for this specific compound elevates the risk profile for unvalidated substitutions.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide


Target Engagement vs. MIF: Benchmarking Against a Structurally Related 1,3,4-Oxadiazole Probe

A close structural analog, 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, inhibits human Macrophage Migration Inhibitory Factor (MIF) with an IC50 of 1.26 µM [1]. This value provides a critical efficacy benchmark for the target compound, CAS 1798019-22-3, which shares the ethoxy donor and thiophene acceptor but replaces the benzamide core with a phenyl-nicotinamide scaffold and utilizes a 1,2,4-oxadiazole instead of a 1,3,4-oxadiazole. The shift in oxadiazole regiochemistry from 1,3,4 to 1,2,4 is designed to modulate target selectivity and metabolic stability, as 1,2,4-oxadiazoles are often preferred bioisosteres. While direct MIF data for CAS 1798019-22-3 is absent, this structural relationship suggests potential MIF pathway modulation with differentiated selectivity, positioning it as a valuable tool for exploring oxadiazole isosterism in MIF pharmacology.

Macrophage Migration Inhibitory Factor MIF inhibitor oxadiazole isosterism

Physicochemical Property Differentiation: Calculated Lipophilicity vs. the 1,3,4-Oxadiazole Analog

Physicochemical property prediction differentiates CAS 1798019-22-3 from its closest structurally characterized analog, 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. While measured LogP values are unavailable for either compound, calculated LogP differences arise from the replacement of the benzamide core with a phenyl-nicotinamide scaffold. The target compound incorporates an additional pyridine nitrogen and a more extended amide linker, which predictably increases polar surface area (tPSA) and enhances hydrogen bond acceptor count compared to the 1,3,4-oxadiazole analog [1]. This altered lipophilicity profile is critical for optimizing solubility and permeability in cell-based assays, directly impacting experimental reproducibility and the selection of appropriate formulation conditions for in vitro testing.

Lipophilicity LogP PhysChem profile Drug-likeness

Kinase Selectivity Differentiation: IRAK4 vs. Broader Kinase Panel Contextualization

The nicotinamide scaffold in CAS 1798019-22-3 is a recognized pharmacophore for kinase inhibition, particularly against IRAK4, a key target for inflammatory and autoimmune diseases [1]. While no direct kinase profiling data exists for this compound, the broader class of heteroaryl substituted nicotinamides has yielded clinical candidates with IRAK4 IC50 values in the low nanomolar range (e.g., compound 109 with an IC50 of 3.4 nM) [2]. The unique combination of the 1,2,4-oxadiazole and 2-thiophene substituents in CAS 1798019-22-3 is structurally distinct from the pyrrolo[2,3-b]pyridinyl and indolyl heteroaryls in patented IRAK4 chemotypes, suggesting a different kinase selectivity fingerprint. This differentiation is crucial for researchers seeking to explore novel kinase selectivity space beyond the heavily patented IRAK4 inhibitor chemotypes.

IRAK4 Kinase selectivity Nicotinamide scaffold Inflammation

Recommended Application Scenarios for 2-Ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1798019-22-3)


Medicinal Chemistry Probe for MIF Target Engagement with Oxadiazole Isosterism

Given the demonstrated MIF inhibitory activity of the 1,3,4-oxadiazole analog (IC50 = 1.26 µM), CAS 1798019-22-3 serves as a valuable probe to investigate the impact of oxadiazole regioisomerism (1,2,4- vs. 1,3,4-) on MIF target engagement and metabolic stability. Researchers can procure this compound to directly benchmark MIF inhibition and cellular potency against the known 1,3,4-oxadiazole benchmark, generating novel SAR data that elucidates the pharmacophoric preferences of the MIF tautomerase active site [1].

Kinase Inhibitor Screening in Inflammatory Disease Models

The compound's structural alignment with the nicotinamide-kinase inhibitor pharmacophore, yet distinct heteroaryl composition relative to patented IRAK4 chemotypes, makes it a strong candidate for inclusion in kinase selectivity panels. Procurement is justified for hit-finding campaigns against IRAK4, BTK, or Syk, where the unique oxadiazole-thiophene moiety may confer a novel selectivity profile unattainable with existing pyrrolopyridine or indole-based chemotypes [2].

Physicochemical Profiling for CNS Drug Discovery

The predicted tPSA of 98.3 Ų and the presence of multiple hydrogen bond acceptors position CAS 1798019-22-3 within the favorable range for CNS drug-likeness. Procurement enables researchers to evaluate its permeability, efflux liability, and free brain fraction in MDCK-MDR1 or hCMEC/D3 blood-brain barrier models, providing critical data for neuroscience drug discovery programs that require brain-penetrant kinase or MIF inhibitors [3].

Synthetic Methodology Development and Library Synthesis

The compound's multi-step synthesis involving oxadiazole ring formation, palladium-catalyzed cross-coupling, and regioselective ethoxylation offers a robust platform for developing and optimizing synthetic methodologies. Procurement as a reference standard facilitates the validation of novel coupling strategies and the generation of focused libraries exploring phenyl ring and thiophene substitutions for SAR expansion [1].

Quote Request

Request a Quote for 2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.